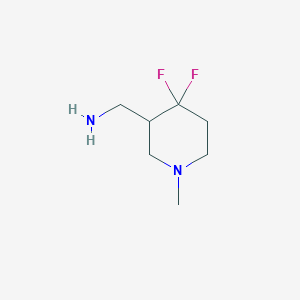![molecular formula C16H15N3O2S3 B2527430 N-(3-(2,3-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)フェニル)-5-メチルチオフェン-2-スルホンアミド CAS No. 893970-78-0](/img/structure/B2527430.png)
N-(3-(2,3-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)フェニル)-5-メチルチオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, although this specific compound is not directly mentioned in the provided papers, we can infer from the related studies that the synthesis of such compounds typically involves multi-step reactions starting with the formation of the core heterocyclic structure followed by the introduction of the sulfonamide group. For instance, the synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides involved characterizing the structures using 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry . Similarly, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from corresponding carbonyl chlorides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The derivatives mentioned in the papers have been characterized using various spectroscopic techniques, which are essential for confirming the structure of the synthesized compounds. For example, the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives were elucidated using NMR and mass spectrometry . These techniques would similarly be used to analyze the molecular structure of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, ensuring the correct synthesis of the target compound.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can lead to the formation of various heterocyclic compounds. For instance, reactions of N-sulfonylalkylamines with ynamines resulted in the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles . This suggests that the compound may also undergo similar reactions, potentially leading to the formation of novel structures with interesting biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide, but they do provide insights into the properties of related compounds. For example, the inhibitory effects of synthesized amides on carbonic anhydrase isoenzymes were studied, indicating potent inhibitory activity . The physical properties such as solubility, melting point, and stability of the compound would be expected to be consistent with those of similar sulfonamide derivatives.
科学的研究の応用
- チアゾールは、その抗菌の可能性について研究されています。チアゾール環を含む化合物は、細菌、真菌、およびウイルスに対して活性を示します。 研究者らは、チアゾールの誘導体を潜在的な抗菌剤として探求してきました .
- チアゾールは、抗炎症および鎮痛剤として有望であることが示されています。 化合物の構造は、そのような効果をもたらす可能性があります .
- チアゾールの誘導体は、その抗腫瘍および細胞毒性効果について研究されてきました。 たとえば、特定のチアゾール含有化合物は、前立腺がん細胞に対して強力な効果を示しました .
- チアゾールは、以下を含むさまざまな生物活性化合物に見られます。
- チアゾール環は、チアミン(ビタミンB1)に自然に見られます。 チアミンは、エネルギー代謝と正常な神経系の機能において重要な役割を果たします .
抗菌特性
抗炎症および鎮痛作用
抗腫瘍および細胞毒性作用
抗菌および抗腫瘍効果を超えた生物活性
チアミン(ビタミンB1)アナログ
化学反応促進剤および硫黄薬
将来の方向性
The future directions in the research of these compounds could involve exploring their potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .
作用機序
Target of Action
It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazoles exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It is known that imidazo[2,1-b][1,3]thiazoles show antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties . These compounds were recently presented also as a new class of antagonists for G-protein-coupled GPR18 and GPR55 receptors .
Result of Action
It is known that a compound with a similar structure has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .
特性
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-11-5-6-15(23-11)24(20,21)18-13-4-2-3-12(9-13)14-10-19-7-8-22-16(19)17-14/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOOJGQYNVQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

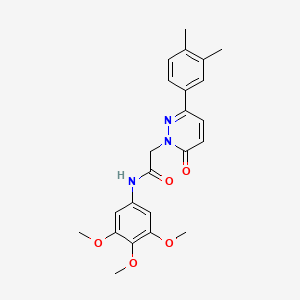
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B2527348.png)
![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)
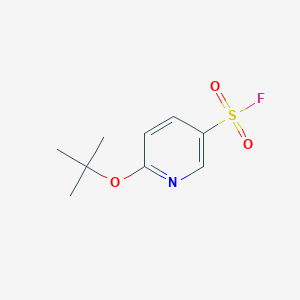
![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)
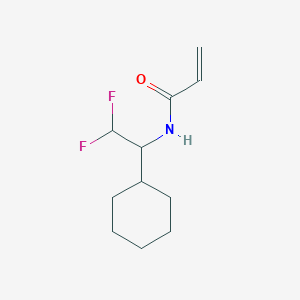
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)
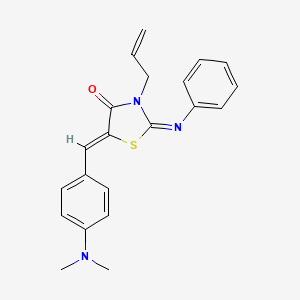
![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)
